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Compound of Interest

Compound Name: RAD-150?

Cat. No.: B8300937

Disclaimer: RAD-150 (TLB-150 Benzoate) is a research chemical and not approved for human
consumption. The information provided in this document is intended for researchers, scientists,
and drug development professionals for informational purposes only. The preclinical safety and
toxicology data for RAD-150 are not extensively available in peer-reviewed literature.
Consequently, this guide heavily relies on data from its parent compound, RAD-140
(Vosilasarm), with the explicit understanding that the toxicological profile of RAD-150 is likely
similar but not identical. All data derived from RAD-140 will be clearly indicated.

Introduction

RAD-150, also known as TLB-150 Benzoate, is a non-steroidal selective androgen receptor
modulator (SARM). It is the benzoate ester of RAD-140, a modification intended to enhance its
bioavailability and prolong its half-life.[1][2] Like other SARMs, RAD-150 is designed to
selectively bind to androgen receptors (ARs) in muscle and bone tissues, thereby eliciting
anabolic effects with potentially reduced androgenic side effects compared to traditional
anabolic-androgenic steroids (AAS).[3][4] This tissue selectivity is a key area of investigation
for its potential therapeutic applications. Given the limited public data on RAD-150, this guide
synthesizes available preclinical information, with a primary focus on data extrapolated from its
well-studied predecessor, RAD-140.

Mechanism of Action: Selective Androgen Receptor
Modulation
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RAD-150 exerts its effects by functioning as an agonist at the androgen receptor. Upon
administration, it is hydrolyzed to its active form, RAD-140, which then binds to ARs. The AR, a
member of the nuclear receptor superfamily, is a ligand-activated transcription factor.[5] In its
inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPSs).

Binding of an agonist like RAD-140 induces a conformational change in the AR, leading to the
dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where
it dimerizes and binds to specific DNA sequences known as Androgen Response Elements
(ARES) in the promoter regions of target genes. This binding initiates the recruitment of co-
activators and the general transcriptional machinery, leading to the upregulation or
downregulation of gene expression.[5][6] The tissue-selective effects of SARMs are believed to
be related to their unique interactions with the AR, leading to differential recruitment of co-
regulatory proteins in various tissues.[7]

Signaling Pathway

The canonical signaling pathway for RAD-150 (via RAD-140) is depicted below.
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Canonical Androgen Receptor Signaling Pathway for RAD-150.
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Preclinical Toxicology Profile (Extrapolated from
RAD-140)

Due to the scarcity of publicly available toxicology studies on RAD-150, this section
summarizes findings from preclinical studies on its parent compound, RAD-140. It is crucial to
note that while the toxicological profiles are expected to be similar, the esterification in RAD-
150 could alter its pharmacokinetics and potentially its toxicity.

Acute Toxicity

No formal acute toxicity studies determining the LD50 of RAD-140 are publicly available.

Repeated-Dose Toxicity

Preclinical studies in rats and monkeys have been completed for RAD-140.[8] While detailed
reports are not publicly accessible, some findings have been alluded to in the literature.

Table 1: Summary of Repeated-Dose Studies on RAD-140
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Species Duration

Route of
Administration

Key Findings Reference

Rat (Sprague-
(Sprag 28 days
Dawley)

Oral gavage

Anabolic effects
on levator ani
muscle at doses
as low as 0.03
mg/kg/day.
Minimal effects
on prostate and
seminal vesicle
weights at

anabolic doses.

(8]

Monkey
28 days
(Cynomolgus)

Oral

Increased lean
body mass.
Suppression of
endogenous
testosterone. No
significant
changes in liver
enzymes (ALT,
AST) were noted
in one study.[8]

Mouse 10 weeks

Oral

Increased frailty
and mortality risk
at a dose of 5
mg/kg in female

mice.[7]

Hepatotoxicity

One of the primary concerns with orally administered anabolic agents is hepatotoxicity. While

SARMs are generally considered to have a better safety profile than 17-alpha-alkylated

anabolic steroids, evidence suggests a potential for liver strain.[3] For RAD-140, preclinical

animal studies have not consistently reported significant elevations in liver enzymes.[8]
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However, there are anecdotal reports of elevated liver enzymes in human users.[1] The
prolonged half-life of RAD-150 could theoretically increase the duration of hepatic exposure, a
factor that warrants further investigation.[3]

Endocrine Effects

RAD-140 has been shown to suppress endogenous testosterone levels in a dose-dependent
manner in preclinical models.[8] This is a class effect of AR agonists due to the negative
feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.

Genotoxicity, Carcinogenicity, and Reproductive
Toxicology

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and
developmental toxicity of RAD-150 or RAD-140 from formal GLP-compliant studies.

Experimental Protocols (Generalized and
Extrapolated)

Detailed experimental protocols for the toxicology studies of RAD-150 and RAD-140 are not
available in the public domain. The following sections describe generalized protocols for key
toxicology studies, supplemented with specific details from RAD-140 studies where possible.

Repeated-Dose Toxicity Study in Rodents (Example
Workflow)

This generalized protocol is based on standard practices for preclinical toxicology.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/figure/Schematic-representation-of-the-signaling-pathways-on-androgen-receptor-signaling-in_fig1_333830121
https://pubs.acs.org/doi/abs/10.1021/ml1002508
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018048/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8300937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Study Setup

Animal Selection
(e.g., Sprague-Dawley Rats)

'

Acclimatization
(7 days)

'

Randomization into Groups

'

Groups:
- Vehicle Control
- Low Dose RAD-150
- Mid Dose RAD-150
- High Dose RAD-150

Dosing and Observation

Daily Oral Gavage
(28 days)

Weekly Body Weight ‘ Weekly Food Consumption

Daily Clinical Observations

Terminal|Analysis

Blood Collection
(Hematology, Clinical Chemistry)

'

Gross Necropsy

'

Organ Weights

'

Histopathology of Key Tissues
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Generalized Workflow for a 28-Day Oral Toxicity Study.
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Animal Model: Male and female Sprague-Dawley rats.

Dosage: Based on RAD-140 studies, doses could range from 0.01 mg/kg to 10 mg/kg. A
vehicle control (e.g., 0.5% methylcellulose) would be used.

Duration: 28 days.

Parameters Monitored:

o In-life: Clinical signs, body weight, food consumption.

o Terminal: Hematology, clinical chemistry (including liver enzymes ALT and AST), gross
necropsy, organ weights (liver, kidneys, spleen, reproductive organs), and
histopathological examination of tissues.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay
(Ames Test)

o Objective: To assess the mutagenic potential of RAD-150 by its ability to induce reverse
mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-
dependent Escherichia coli.

o Methodology:

o Multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) are used to
detect different types of mutations.

o The test compound is incubated with the bacterial strains in the presence and absence of
a metabolic activation system (S9 mix from rat liver homogenate).

o The mixture is plated on a minimal agar medium.

o After incubation, the number of revertant colonies (colonies that have regained the ability
to synthesize the required amino acid) is counted.

o A significant, dose-dependent increase in revertant colonies compared to the negative
control indicates a mutagenic potential.
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Conclusion

The preclinical safety and toxicology profile of RAD-150 is not well-documented in publicly
available scientific literature. The available information, largely extrapolated from its parent
compound RAD-140, suggests a potential for dose-dependent suppression of endogenous
testosterone and possible liver strain, although the latter has not been consistently observed in
animal models. The esterification of RAD-150, which is intended to increase its half-life, may
have implications for its toxicological profile that have yet to be formally evaluated.

Crucially, there is a lack of data on the acute toxicity, genotoxicity, carcinogenicity, and
reproductive toxicity of RAD-150. Therefore, a comprehensive understanding of its safety
profile is not yet possible. Further rigorous, GLP-compliant preclinical toxicology studies are
necessary to fully characterize the safety of RAD-150 for any potential therapeutic
development. Researchers and drug development professionals should exercise caution and
conduct thorough safety assessments before advancing this compound into clinical
investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Safety and Toxicological Profile of RAD-150:
An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8300937#safety-and-toxicology-profile-of-rad-150-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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